[4-(Hexyloxy)phenyl]methanol

Catalog No.
S3040234
CAS No.
3256-38-0
M.F
C13H20O2
M. Wt
208.301
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Hexyloxy)phenyl]methanol

CAS Number

3256-38-0

Product Name

[4-(Hexyloxy)phenyl]methanol

IUPAC Name

(4-hexoxyphenyl)methanol

Molecular Formula

C13H20O2

Molecular Weight

208.301

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3

InChI Key

XGKWWRJIRRINEJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)CO

Solubility

not available

Liquid Crystal Applications

4-(Hexyloxy)phenyl]methanol (4-HPMA) is a well-established liquid crystal (LC) material. Liquid crystals are a unique state of matter that exhibits properties between those of solids and liquids. They are crucial components in various technological applications, particularly Liquid Crystal Displays (LCDs) .

4-HPMA's "mesogenic" properties make it valuable in LC research. Mesogens are molecules that can exhibit different liquid crystal phases depending on temperature. 4-HPMA's specific structure allows it to form both nematic and crystalline phases []. Nematic phases are characterized by rod-shaped molecules aligned in a particular direction, while crystalline phases have a well-defined, ordered structure. The ability to form these phases makes 4-HPMA useful in developing new LC materials with specific properties for various applications.

[4-(Hexyloxy)phenyl]methanol, also known as 4-HPMA, is a chemical compound characterized by the molecular formula C13H18O2 and a molecular weight of approximately 206.28 g/mol. This compound features a phenolic structure with a hexyloxy group attached to the para position of the phenyl ring, contributing to its unique properties. The compound exists in both liquid crystal and crystalline forms, making it versatile for various applications in materials science and medicinal chemistry .

Information on the safety hazards of [4-(Hexyloxy)phenyl]methanol is limited. As a general precaution for organic compounds, it is advisable to handle it with gloves and in a well-ventilated area. Potential hazards might include:

  • Mild skin or eye irritation due to the alcohol group.
  • Low to moderate flammability typical of organic compounds.
Typical of phenolic compounds. Notable reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Undergoing reactions with alkyl halides to form ethers.
  • Oxidation: Being oxidized to form corresponding ketones or aldehydes.
  • Reduction: Can be reduced to yield alcohols or other derivatives.

These reactions are significant for modifying the compound's structure for specific applications .

Research indicates that [4-(Hexyloxy)phenyl]methanol exhibits notable biological activities, including:

  • Antitumor Activity: It has shown potential as an anti-melanoma agent, particularly against B16-F0 melanoma cells, demonstrating minimal metabolism by rat liver microsomes .
  • Antioxidant Properties: The hexyloxy substitution may enhance its ability to scavenge free radicals, contributing to its potential therapeutic effects.

These biological activities make it a candidate for further investigation in pharmacological studies .

The synthesis of [4-(Hexyloxy)phenyl]methanol typically involves:

  • Starting Materials: Utilizing phenol derivatives and hexyloxy reagents.
  • Reagents: Common reagents include alkyl halides (for hexyloxy substitution) and reducing agents (for methanol formation).
  • Conditions: The reaction often requires specific conditions such as temperature control and solvent choice to optimize yield.

A typical synthetic route may involve the alkylation of phenol followed by reduction processes to yield the final product .

[4-(Hexyloxy)phenyl]methanol finds applications in various fields:

  • Liquid Crystals: Utilized in the development of liquid crystal displays due to its unique thermal properties.
  • Pharmaceuticals: Explored for potential use in cancer treatment and as an antioxidant.
  • Material Science: Employed in creating polymers and coatings with enhanced properties due to its chemical structure.

These applications highlight its versatility in both industrial and research settings .

Interaction studies involving [4-(Hexyloxy)phenyl]methanol focus on its behavior in biological systems and its interactions with other compounds. These studies aim to understand:

  • Synergistic Effects: How it interacts with other anti-cancer agents to enhance therapeutic efficacy.
  • Metabolic Pathways: Investigating how it is metabolized by liver enzymes, which informs its pharmacokinetics and potential toxicity.

Such studies are crucial for determining its viability as a therapeutic agent .

Several compounds share structural similarities with [4-(Hexyloxy)phenyl]methanol. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-HexoxyphenolSimilar hexyloxy groupStronger antioxidant activity
2-HexoxyphenylmethanolDifferent substitution patternVarying biological activity
4-MethoxyphenylmethanolMethoxy instead of hexyloxyDifferent solubility characteristics

While these compounds share certain features, [4-(Hexyloxy)phenyl]methanol's specific biological activities and applications set it apart from others in this category .

XLogP3

3.3

Dates

Modify: 2023-08-18

Explore Compound Types